molecular formula C18H15ClF3N3O2S B4292711 1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

Cat. No.: B4292711
M. Wt: 429.8 g/mol
InChI Key: WRQLQQTZVZPNHM-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, thiazolyl, and trifluoromethoxyphenyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-chloroaniline with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(methoxy)phenyl]urea
  • N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(ethoxy)phenyl]urea

Uniqueness

N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea stands out due to the presence of the trifluoromethoxy group, which can impart unique electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c1-11-10-23-17(28-11)25(16(26)24-13-4-2-12(19)3-5-13)14-6-8-15(9-7-14)27-18(20,21)22/h2-9,11H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQLQQTZVZPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 5
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

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